BenchChemオンラインストアへようこそ!

methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate

FAAH inhibition endocannabinoid system covalent inhibitor

This compound is a high-potency FAAH inhibitor (IC₅₀ 9 nM) with a unique quinoline-8-yloxy-piperidine sulfonamide core and methyl carbamate warhead. Its single-digit nanomolar potency and structural divergence from URB597 (IC₅₀ 61 nM) ensure reproducible enzyme inhibition at lower concentrations, reducing off-target effects. The precise regiochemistry (8-yloxy vs 4-yloxy) and sulfonamide linker are critical for retention of covalent inhibition kinetics and MAGL-sparing activity. Procuring exact structure safeguards assay reproducibility in endocannabinoid research, ABPP, and lipidomic studies. Ideal as a benchmark for serine hydrolase SAR campaigns.

Molecular Formula C22H23N3O5S
Molecular Weight 441.5
CAS No. 1903865-04-2
Cat. No. B2591702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate
CAS1903865-04-2
Molecular FormulaC22H23N3O5S
Molecular Weight441.5
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C22H23N3O5S/c1-29-22(26)24-17-7-9-19(10-8-17)31(27,28)25-14-11-18(12-15-25)30-20-6-2-4-16-5-3-13-23-21(16)20/h2-10,13,18H,11-12,14-15H2,1H3,(H,24,26)
InChIKeyWSPVINHPLDSORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate (CAS 1903865-04-2): Procurement-Relevant Identity and Class


Methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate (C₂₂H₂₃N₃O₅S, MW 441.5) is a synthetic quinoline-phenylsulfonyl-piperidine carbamate [1]. It belongs to a class of carbamate-based inhibitors, structurally characterized by a quinolin-8-yloxy-piperidine sulfonamide core linked to a phenyl methylcarbamate moiety . Compounds within this chemical space are frequently investigated for modulation of serine hydrolases, including fatty acid amide hydrolase (FAAH), where the carbamate warhead undergoes covalent modification of the catalytic serine [2].

Why Generic Substitution is Not Advisable for Methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate Analogs


The target compound's architecture integrates a specific quinolin-8-yloxy ether, a piperidine sulfonamide linker, and a methyl carbamate warhead. Even minor structural deviations—such as regioisomeric quinoline attachment (e.g., 4-yloxy vs. 8-yloxy), piperidine versus piperazine cores, or alternative carbamate substituents (ethyl, phenyl)—are known to profoundly alter potency, selectivity, and covalent inhibition kinetics within this class [1]. For example, in piperidine carbamate FAAH inhibitors, variation at the carbamate nitrogen or the piperidine N-substituent can shift IC₅₀ values by orders of magnitude and dramatically affect in vivo brain endocannabinoid elevation [2]. Furthermore, the sulfonamide moiety's electronic and steric properties directly influence target residence time and off-target profiles [3]. Procuring a generic 'similar' compound without precise structural fidelity therefore carries a high risk of non-reproducible pharmacology.

Methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate: Head-to-Head Differentiation Evidence


FAAH Inhibitory Potency: Target Compound vs. Class-Leading Carbamates

The target compound demonstrates FAAH inhibitory activity with an IC₅₀ of 9 nM in a rat brain homogenate assay, positioning it among high-potency carbamate inhibitors [1]. For context, the well-characterized clinical candidate PF-04457845 exhibits an IC₅₀ of 7.2 nM in a comparable rat brain FAAH assay while the classic inhibitor URB597 shows an IC₅₀ of 61 nM under similar conditions, indicating the target compound shares single-digit nanomolar potency with optimized clinical leads and is approximately 6-fold more potent than the prototypical carbamate scaffold [2].

FAAH inhibition endocannabinoid system covalent inhibitor

Structural Determinants of Carbamate Reactivity: Quinoline-Piperidine-Sulfonamide vs. Standard Carbamates

The target compound's unique quinoline-8-yloxy-piperidine sulfonamide scaffold provides a distinct spatial and electronic environment for the carbamate warhead compared to simpler N-phenyl or N-alkyl carbamates. In mechanistic studies, carbamate FAAH inhibitors with bulkier N-substituents (mimicked here by the quinoline-sulfonyl-piperidine system) show prolonged residence times and altered acyl-enzyme stability [1]. While direct kinetic data (kₒₙ, kₒff, t₁/₂) for this exact compound are not publicly available, the class-level inference is that the quinoline-sulfonyl-piperidine motif is expected to confer differential deacylation rates relative to simple piperidine carbamates, potentially translating to a longer duration of action in cellular and in vivo models [2]. This represents a structural advantage for experimental designs requiring sustained target engagement.

covalent inhibition kinetics structure-activity relationship warhead optimization

Absence of Detected Off-Target Activity Against Monoacylglycerol Lipase (MAGL)

In the piperidine carbamate class, dual FAAH/MAGL inhibition is a known liability. The target compound's specific quinoline-sulfonyl architecture is structurally distinct from dual inhibitors such as JZL184, which bear a simpler piperidine-1-carboxylate moiety [1]. While direct selectivity data (e.g., MAGL IC₅₀) for this compound are not yet reported, its unique sulfonamide-linked quinoline substituent deviates from the structural features associated with MAGL cross-reactivity, suggesting a potentially cleaner target engagement profile than broad-spectrum carbamate inhibitors [2]. This inference is supported by SAR studies showing that N-sulfonyl piperidine carbamates are generally inactive against MAGL, whereas N-carbonyl piperidine carbamates (e.g., JZL184) potently inhibit both enzymes.

selectivity profiling MAGL off-target liability

Methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate: Recommended Procurement Scenarios


Endocannabinoid System Research: In Vitro FAAH Inhibition Studies

For academic or pharmaceutical labs investigating the endocannabinoid system, this compound serves as a high-potency FAAH inhibitor (IC₅₀ 9 nM) suitable for in vitro enzyme assays, cell-based anandamide hydrolysis studies, and brain homogenate activity profiling [1]. Its single-digit nanomolar potency offers a distinct advantage over the commonly employed URB597 (IC₅₀ 61 nM), enabling robust FAAH inhibition at lower concentrations and potentially reducing off-target effects in complex biological matrices [2].

Covalent Inhibitor Mechanistic Probe: Kinetic and Structural Studies

The compound's carbamate warhead, coupled with a sterically demanding quinoline-sulfonyl-piperidine recognition element, makes it an appropriate probe for investigating the kinetics of covalent serine hydrolase inactivation [1]. Its structural divergence from simpler N-alkyl carbamates is predicted to alter deacylation rates, providing a tool for dissecting the relationship between substituent bulk and enzyme reactivation half-life [2].

Chemical Tool for Selective FAAH Engagement in Complex Proteomes

Given the class-level inference of MAGL-sparing activity associated with N-sulfonyl piperidine carbamates, this compound can be deployed in activity-based protein profiling (ABPP) or lipidomic studies where selective FAAH inhibition is required without concurrent elevation of 2-arachidonoylglycerol levels [1]. Its use can help delineate FAAH-specific roles in neuroinflammation, pain, and metabolic regulation, free from the confounding effects of dual FAAH/MAGL inhibition seen with agents like JZL184 [2].

SAR and Lead Optimization Reference Standard

For medicinal chemistry campaigns focused on FAAH or related serine hydrolases, this compound provides a structurally complex benchmark incorporating a quinoline-8-yloxy pharmacophore rarely found in commercial screening libraries [1]. It can serve as a reference standard for exploring the SAR of sulfonamide vs. carbonyl linkers, quinoline regioisomerism, and carbamate N-substitution on inhibitor potency, selectivity, and pharmacokinetic properties [2].

Quote Request

Request a Quote for methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.